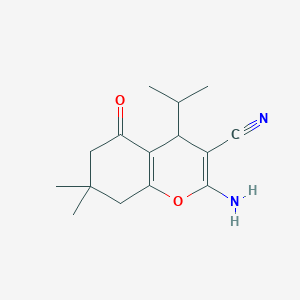

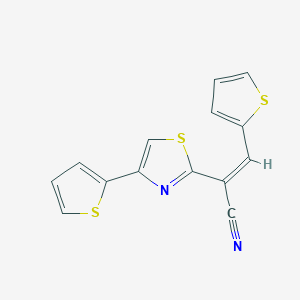

![molecular formula C18H19NO4S B377868 ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 403846-29-7](/img/structure/B377868.png)

ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound. It is a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This compound has been synthesized and characterized in various studies .

Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C19H20N2O4S2 . The structure includes a cyclopenta[b]thiophene ring, which is a five-membered ring containing sulfur and carbon atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization and acylation . The amino-ester reacts with ethyl isothiocyanate in a cyclization reaction to form a thiazinone ring . The amino-ester is then acylated with chloroacetyl chloride to form the acylated ester .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Antimicrobial and Antioxidant Studies

Ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and its derivatives have been synthesized and evaluated for their potential in antimicrobial and antioxidant applications. For instance, compounds synthesized using similar structural frameworks demonstrated excellent antibacterial and antifungal activities, along with remarkable antioxidant potential. Docking studies further supported their pharmacological properties, indicating their suitability within the range of existing pharmaceuticals (K. Raghavendra et al., 2016).

Crystal Structure Analysis

The structural intricacies of ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives have been explored through crystallographic studies. These analyses reveal the compound's planar geometry and intermolecular hydrogen bonding, contributing to its potential pharmacological activities (سعید Menati et al., 2020).

Anticancer Activity Evaluation

Furthermore, certain derivatives of ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have been synthesized and tested for their anticancer activity. Preliminary studies indicate that these compounds exhibit potent activity against colon HCT-116 human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (M. Abdel-Motaal et al., 2020).

Apoptosis-Inducing Agents for Breast Cancer

A notable study focused on the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its efficacy as an apoptosis-inducing agent for breast cancer. It was found that certain compounds derived from this synthesis process significantly reduced cell viability in MCF-7 cells, thus demonstrating a promising avenue for the development of new anticancer therapeutics (E. Gad et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-3-23-18(21)15-12-8-6-10-14(12)24-17(15)19-16(20)11-7-4-5-9-13(11)22-2/h4-5,7,9H,3,6,8,10H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEPWDCYSZEVAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3,4-dichlorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B377786.png)

![N-{2-[(4-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B377788.png)

![Thiophene-2-carboxylic acid [2-(2-methoxy-phenylcarbamoyl)-phenyl]-amide](/img/structure/B377789.png)

![2-[2-(3,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B377792.png)

![2-[(4-methylbenzoyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B377796.png)

![2-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B377797.png)

![2-[(4-Bromo-benzylidene)-hydrazono]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thiazolidin-4-one](/img/structure/B377799.png)

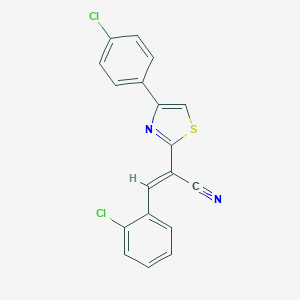

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile](/img/structure/B377802.png)